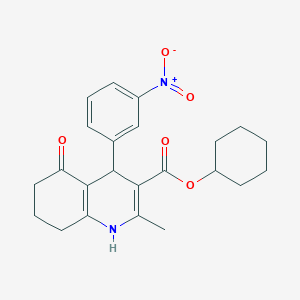
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate, also known as PDP, is a chemical compound that has been extensively studied in the field of chemistry and biochemistry. PDP is a versatile molecule that has various applications in scientific research, including drug development, catalysis, and material science.
Mécanisme D'action
The mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent is not fully understood. However, it is believed that 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate induces apoptosis in cancer cells by activating the caspase cascade. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to have low toxicity and is well-tolerated in vivo. In animal studies, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit tumor growth without causing significant side effects. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to have antioxidant properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its versatility, which makes it suitable for various scientific research applications. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has low toxicity and is well-tolerated in vivo, making it a promising candidate for drug development. However, one limitation of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the study of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate. One area of research is the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate-based materials with novel properties. Another area of research is the optimization of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent, including the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate derivatives with improved potency and selectivity. Additionally, the mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent requires further investigation to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is a multistep process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl cyanoacetate and benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been extensively studied in the field of drug development, where it has shown promising results as an anticancer agent. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been studied for its catalytic properties, where it has shown potential as a catalyst for various organic reactions. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been studied for its material science applications, where it has shown potential as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
[2-[[6-[(2-benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-20(14-31-22(29)16-8-3-1-4-9-16)25-18-12-7-13-19(24-18)26-21(28)15-32-23(30)17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGNFKVCCDKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

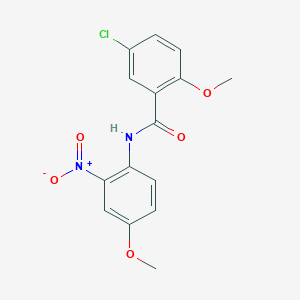
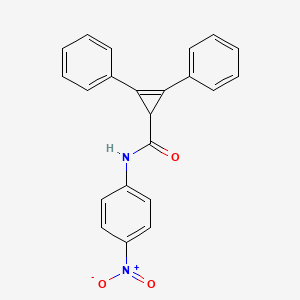
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
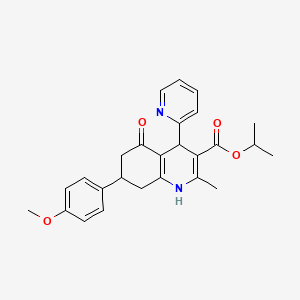
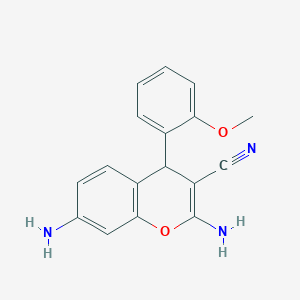
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)



![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)
